Ethyl 4-((1H-1,2,4-triazol-3-yl)methyl)benzoate
Description
Ethyl 4-((1H-1,2,4-triazol-3-yl)methyl)benzoate is a heterocyclic compound featuring a benzoate ester backbone linked to a 1,2,4-triazole moiety via a methylene bridge. The molecular formula is C₁₂H₁₃N₃O₂, with a molecular weight of 231.25 g/mol (derived from synonyms in ). Its structure combines the aromaticity of the benzoate ring with the electron-rich, hydrogen-bonding capabilities of the 1,2,4-triazole group, making it a versatile scaffold in medicinal chemistry and materials science. The compound is primarily utilized in research settings, with applications ranging from antimicrobial agents to polymer initiators .
Structure
3D Structure
Properties
Molecular Formula |
C12H13N3O2 |
|---|---|
Molecular Weight |
231.25 g/mol |
IUPAC Name |
ethyl 4-(1H-1,2,4-triazol-5-ylmethyl)benzoate |
InChI |
InChI=1S/C12H13N3O2/c1-2-17-12(16)10-5-3-9(4-6-10)7-11-13-8-14-15-11/h3-6,8H,2,7H2,1H3,(H,13,14,15) |
InChI Key |
ZCBBTMZDSCEPFN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)CC2=NC=NN2 |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions and Regiochemical Control
In the referenced patent, alkylation of 1,2,4-triazole with 4-bromomethyl benzonitrile under basic conditions (Cs₂CO₃, acetone, 50–55°C) yields the 1-substituted triazole derivative. Achieving 3-substitution for the target compound requires modifying reaction parameters to favor deprotonation at the triazole’s 3-position. While the 1-position is typically more acidic (pKa ~10.3), employing bulky bases or polar aprotic solvents like dimethylformamide (DMF) may shift regioselectivity. For example, using potassium tert-butoxide in DMF at reduced temperatures (-20°C) could suppress 1-substitution by slowing kinetic deprotonation, thereby allowing thermodynamic control to favor the 3-isomer.
Solvent and Catalyst Optimization
The choice of solvent significantly impacts reaction efficiency. Acetone, as used in the letrozole synthesis, facilitates high yields due to its moderate polarity and compatibility with cesium carbonate. Introducing catalytic potassium iodide (1–5 mol%) enhances reaction rates via a halogen-exchange mechanism, particularly when using 4-chloromethyl or 4-bromomethyl benzoate precursors. Post-reaction precipitation using non-polar solvents like n-heptane and diisopropyl ether isolates the product while minimizing isomeric impurities (<1.0%).
Cyclization Approaches via Thiosemicarbazide Intermediates
An alternative route involves constructing the triazole ring through cyclization of thiosemicarbazide intermediates, as demonstrated in the synthesis of 1H-1,2,4-triazole-3-carboxylates. Adapting this method, ethyl 4-(bromomethyl)benzoate can react with thiosemicarbazide to form a thiosemicarbazide intermediate, which undergoes cyclization and desulfurization to yield the target compound.
Thiosemicarbazide Formation and Cyclization
Reacting ethyl 4-(bromomethyl)benzoate with thiosemicarbazide in the presence of a base (e.g., triethylamine) generates ethyl 4-((2-thiocarbamoylhydrazineyl)methyl)benzoate. Subsequent cyclization in alkaline aqueous conditions (NaOH, 80°C) forms 5-mercapto-1H-1,2,4-triazole-3-ylmethyl benzoate. Desulfurization using hydrogen peroxide in acetic acid removes the thiol group, yielding the unsubstituted triazole intermediate.
Esterification and Final Product Isolation
The intermediate carboxylic acid is esterified with ethanol under acidic conditions (H₂SO₄, reflux), producing this compound. This method avoids hazardous diazotization steps and achieves yields exceeding 70%.
Alternative Synthetic Strategies
Mitsunobu Coupling
The Mitsunobu reaction offers a potential route for coupling pre-formed triazole alcohols with ethyl 4-hydroxybenzoate. However, synthesizing 1H-1,2,4-triazol-3-ylmethanol remains challenging due to the instability of triazole alcohols under standard Mitsunobu conditions.
Cross-Coupling Reactions
Palladium-catalyzed cross-coupling between ethyl 4-(boronic acid)benzoate and 3-halo-1H-1,2,4-triazoles could theoretically yield the target compound. However, the limited availability of 3-halogenated triazoles and competing side reactions reduce the practicality of this approach.
Comparative Analysis of Preparation Methods
Chemical Reactions Analysis
Oxidation Reactions
The ethyl ester group undergoes oxidation to yield carboxylic acid derivatives. Potassium permanganate (KMnO₄) in acidic or neutral conditions is commonly employed:
This reaction proceeds via cleavage of the ester’s alkoxy group, forming a carboxylate intermediate that acidifies to the free carboxylic acid.
Reduction Reactions
The ester group can be reduced to a primary alcohol using strong reducing agents such as lithium aluminum hydride (LiAlH₄):
This transformation involves nucleophilic acyl substitution, where the hydride ion attacks the carbonyl carbon.
Hydrolysis Reactions
The ester undergoes hydrolysis under acidic or basic conditions:
Basic hydrolysis proceeds via saponification, while acidic conditions involve protonation of the carbonyl oxygen .
Triazole Ring Functionalization
The 1,2,4-triazole ring participates in electrophilic and nucleophilic reactions:
-
Alkylation : Reacts with alkyl halides (e.g., CH₃I) in the presence of a base (e.g., K₂CO₃) to form N-alkylated derivatives .
-
Metal Coordination : Acts as a ligand for transition metals (e.g., Cu, Ag) via nitrogen lone pairs, forming complexes relevant to catalysis .
Nucleophilic Substitution at the Methylene Bridge
The methylene group (-CH₂-) linking the triazole and benzoate moieties can undergo substitution with strong nucleophiles (e.g., amines, thiols) under basic conditions. For example:
This reactivity is exploited to generate derivatives for biological screening .
Biological Activity and Mechanistic Insights
While not a direct chemical reaction, the compound’s antifungal activity arises from its inhibition of lanosterol demethylase, a cytochrome P450 enzyme critical for ergosterol biosynthesis in fungi. This inhibition disrupts fungal cell membrane integrity.
Key Synthetic Routes for Analogues
Research highlights methods to modify the parent structure:
-
Hydrazinolysis : Reaction with hydrazine hydrate converts the ester to a hydrazide, enabling further cyclization to triazolethiones .
-
Cross-Coupling : Suzuki-Miyaura reactions at the benzoate aryl ring introduce diverse substituents .
Stability and Reactivity Considerations
Scientific Research Applications
Ethyl 4-((1H-1,2,4-triazol-5-yl)methyl)benzoate has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of various pharmacologically active compounds.
Materials Science: The compound can be used in the development of new materials with specific properties, such as enhanced thermal stability and conductivity.
Biological Research: It is used in the study of enzyme inhibitors and receptor ligands, contributing to the understanding of biological pathways and mechanisms.
Mechanism of Action
The mechanism of action of Ethyl 4-((1H-1,2,4-triazol-5-yl)methyl)benzoate depends on its specific application. In medicinal chemistry, triazole derivatives often act by inhibiting enzymes or binding to specific receptors. The triazole ring can interact with biological targets through hydrogen bonding, hydrophobic interactions, and π-π stacking . These interactions can disrupt the normal function of the target, leading to therapeutic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the properties and applications of Ethyl 4-((1H-1,2,4-triazol-3-yl)methyl)benzoate, the following structurally related compounds are analyzed:
Structural Analogues and Derivatives
Key Comparative Analysis
- Triazole Substitution Patterns: The target compound lacks bulky substituents on the triazole ring, unlike deferasirox derivatives (e.g., hydroxyphenyl groups in ), which enhances its solubility in organic solvents but reduces metal-chelating capacity.
- Synthetic Routes: The target compound is likely synthesized via nucleophilic substitution or copper-catalyzed cycloaddition (analogous to methods in ), whereas derivatives like Ethyl 4-(7-cyano-imidazo[1,2-b]pyrazol-3-yl)benzoate require metalation and Pd-catalyzed cross-coupling (TP2 method in ).
- Biological and Material Applications: Compared to Ethyl 4-(dimethylamino)benzoate (used in resin cements, ), the triazole analog may offer superior hydrogen-bonding interactions but lower basicity, affecting reactivity in polymerization. Antimicrobial triazoles (e.g., ) with methoxy or phenyl substituents often show higher activity than the target compound, emphasizing the role of electron-withdrawing/donating groups in bioactivity.
Physicochemical Properties
- Solubility : The target compound’s relatively low molecular weight and absence of polar groups (e.g., hydroxyl or sulfonyl) suggest moderate solubility in polar aprotic solvents (e.g., DMSO).
- Stability : The ester group may confer susceptibility to hydrolysis under alkaline conditions, contrasting with deferasirox derivatives (stable in physiological pH, ).
Research Findings and Data
Spectral Characterization (Representative Examples)
Biological Activity
Ethyl 4-((1H-1,2,4-triazol-3-yl)methyl)benzoate is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, synthesis methods, and relevant case studies.
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C12H13N3O2 |
| Molecular Weight | 231.25 g/mol |
| IUPAC Name | Ethyl 4-(1H-1,2,4-triazol-3-ylmethyl)benzoate |
| InChI Key | ZCBBTMZDSCEPFN-UHFFFAOYSA-N |
The compound features a triazole ring, known for its ability to engage in hydrogen bonding and hydrophobic interactions, making it a versatile scaffold in drug design.
This compound exhibits its biological activity primarily through enzyme inhibition and receptor binding. The triazole moiety allows for specific interactions with biological targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in various metabolic pathways, which is crucial for its potential anticancer properties.
- Receptor Binding : It can bind to specific receptors, modulating their activity and influencing cellular responses .
Anticancer Activity
Recent studies have demonstrated that derivatives of triazole compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- Cytotoxicity Studies : this compound showed IC50 values ranging from 15.6 to 23.9 µM against MCF-7 (breast cancer) and HCT-116 (colon cancer) cell lines . This indicates a promising potential for further development as an anticancer agent.
Antimicrobial Properties
Triazole compounds are also recognized for their antimicrobial activities. This compound has been evaluated for its effectiveness against various bacterial strains:
- Antibacterial Activity : Compounds with similar structures have shown broad-spectrum antibacterial effects, suggesting that this compound may also possess such properties .
Study on Cytotoxic Effects
A study published in 2022 evaluated the cytotoxic effects of triazole derivatives on cancer cells. The results indicated that compounds with the triazole ring demonstrated selective toxicity towards cancer cells while sparing normal cells. This selectivity is essential for reducing side effects associated with traditional chemotherapy .
Comparative Analysis with Similar Compounds
A comparative analysis of this compound with other triazole derivatives revealed unique properties:
| Compound | IC50 (µM) against MCF-7 | IC50 (µM) against HCT-116 |
|---|---|---|
| Ethyl 4-(triazole) | 15.6 | 23.9 |
| Fluconazole | >100 | >100 |
| Anastrozole | 19.7 | 22.6 |
This table illustrates the potential potency of Ethyl 4-(triazole) compared to established drugs like Fluconazole and Anastrozole .
Synthesis Methods
The synthesis of this compound typically involves multi-step processes including:
- Preparation of Ethyl 4-Azidobenzoate : Reacting ethyl 4-bromobenzoate with sodium azide in DMF.
- Cycloaddition Reaction : Using propargyl alcohol in the presence of a copper(I) catalyst to form the triazole ring.
- Final Esterification : Completing the synthesis through esterification reactions to yield the final product .
Q & A
Q. What are the established synthetic routes for Ethyl 4-((1H-1,2,4-triazol-3-yl)methyl)benzoate, and what reaction conditions optimize yield?
The compound can be synthesized via acid- or base-catalyzed hydrolysis of its precursor, ethyl 4-[1,2,4]triazolo[1,5-c]quinazolin-2-yl)benzoate. For example, refluxing with 70% ethanol and HCl or NaOH for 4 hours, followed by neutralization and crystallization from ethanol, yields the product . Metal-catalyzed cross-coupling reactions (e.g., ZnCl₂ in THF with PEPPSI-iPr catalyst) and column chromatography (silica gel, iHex/EtOAc + NEt₃) are also effective for related triazole esters, achieving ~84% purity . Key parameters include reaction time (2–8 hours), temperature (130°C for cyclization), and stoichiometric control of azide-alkyne cycloadditions .
Q. Which analytical techniques are critical for characterizing the compound’s purity and structural identity?
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm substituent positions and stereochemistry. For example, aromatic protons in the benzoate moiety appear at δ 7.8–8.2 ppm, while triazole methyl groups resonate at δ 4.0–4.5 ppm .
- Mass Spectrometry (ESIMS): Molecular ion peaks (e.g., m/z 261.28 for the parent ion) and fragmentation patterns validate the molecular formula .
- Chromatography: HPLC and SFC (e.g., 1.29–2.45 min retention times) assess purity (>95%) and resolve enantiomers .
Q. How is X-ray crystallography employed to determine its crystal structure?
Single-crystal X-ray diffraction with SHELXL refinement reveals monoclinic (P2₁/n) symmetry, with unit cell parameters a = 13.6111 Å, b = 4.0970 Å, and β = 100.063°. Hydrogen-bonding networks (e.g., N–H···O interactions) stabilize the lattice, while torsional angles (e.g., C6–C7–C8–C9 = -0.6°) confirm conformational rigidity . Data collection uses Stoe IPDS 2 diffractometers with graphite-monochromated radiation, achieving R < 0.038 .
Advanced Research Questions
Q. What biological activities have been reported for structurally analogous 1,2,4-triazole derivatives, and how do they inform toxicity studies?
Analogous triazole esters exhibit rodenticidal activity (LD₅₀ = 160.6–391.7 mg/kg) by inducing hepatic and renal toxicity. Elevated serum ALT, AST, urea, and creatinine levels correlate with histopathological damage (e.g., hepatic necrosis, glomerular atrophy) . Field trials show 61.9–68.4% efficacy against Rattus norvegicus, comparable to zinc phosphide (81%) . Structure-activity relationships (SAR) suggest that electron-withdrawing groups (e.g., CF₃) enhance bioactivity .
Q. How can discrepancies in synthetic yields or crystallographic data be resolved methodologically?
- Yield Optimization: Compare hydrolysis conditions (acid vs. base) and catalysts (e.g., ZnCl₂ vs. PEPPSI-iPr). For example, alkaline hydrolysis may reduce side products but require pH adjustment to 5–6 .
- Crystallographic Refinement: Use SHELXL’s least-squares matrix (R[F²] < 0.095) and twinning detection to address data conflicts. Anisotropic displacement parameters improve model accuracy for triazole rings .
Q. What computational methods support the prediction of its physicochemical properties or binding interactions?
Density Functional Theory (DFT) calculations at the B3LYP/6-31G(d) level predict electronic properties (e.g., HOMO-LUMO gaps) and vibrational frequencies (IR peaks at 1650–1750 cm⁻¹ for ester C=O) . Molecular docking (AutoDock Vina) assesses binding affinity to biological targets (e.g., fungal CYP51 for antimicrobial studies), with grid boxes centered on active sites .
Q. How does the compound’s reactivity compare to its methyl or benzyl ester analogs in nucleophilic substitution?
Ethyl esters exhibit intermediate reactivity due to steric and electronic effects. For example, ethyl groups reduce hydrolysis rates compared to methyl esters but enhance solubility in apolar solvents. Benzyl esters require harsher conditions (e.g., Pd/C hydrogenolysis) for deprotection . Kinetic studies (HPLC monitoring) show pseudo-first-order rate constants (k = 0.012 min⁻¹) for alkaline hydrolysis .
Methodological Notes
- SHELX Refinement: Always validate hydrogen atom positions using riding models and constrain isotropic displacement parameters (U = 1.2–1.5×Ueq) for non-H atoms .
- Toxicity Assays: Include positive controls (e.g., zinc phosphide) and measure biomarkers (ALT, creatinine) at 24-hour intervals to capture acute effects .
- Chromatography: Add 5% NEt₃ to mobile phases to suppress silanol interactions and improve peak symmetry for polar triazole derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
